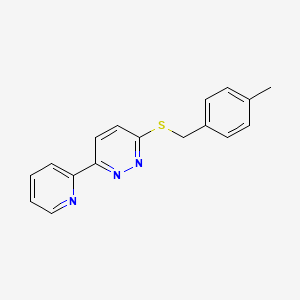

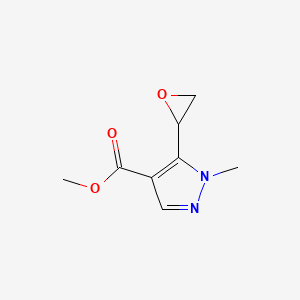

![molecular formula C12H17N3O B2972772 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol CAS No. 111678-86-5](/img/structure/B2972772.png)

2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol” is a compound that contains a benzimidazole moiety. The benzimidazole group is a heterocyclic aromatic compound, which is a part of many bioactive compounds due to its diverse biological and clinical applications . This compound has an empirical formula of C12H17N3 and a molecular weight of 203.28 .

科学研究应用

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the accuracy and consistency of pharmaceutical tests, which include the determination of drug purity, potency, and the detection of impurities.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been reported to exhibit antimicrobial properties . They are tested against various resistant organisms, including methicillin and vancomycin-resistant Staphylococcus aureus, and have shown potential as potent antibacterial agents.

Material Science

In the field of material science, benzimidazole derivatives are used in chemosensing, fluorescence applications, and crystal engineering . These applications take advantage of the unique optical and chemical properties of benzimidazoles for the development of new materials and sensors.

Corrosion Science

The compound has applications in corrosion science, where it is used to study and prevent the corrosion of metals . Benzimidazole derivatives can form protective layers on metals, thereby inhibiting corrosion processes.

Organic Synthesis

As an important intermediate in organic reactions, 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol is used in the synthesis of various organic compounds . Its role as an intermediate allows for the construction of complex molecules in the synthesis of drugs and other chemicals.

Asymmetric Catalysis

Benzimidazole derivatives serve as ligands in asymmetric catalysis . They are involved in catalytic reactions that produce chiral molecules, which are essential for the creation of certain pharmaceuticals.

Anticancer Research

Research has indicated that benzimidazole derivatives can have anticancer activities . They are studied for their potential to inhibit the growth of cancer cells and are considered promising candidates for the development of new anticancer drugs.

Antiviral and Antiparasitic Activities

These compounds have also been explored for their antiviral and antiparasitic activities . They are part of ongoing research efforts to find new treatments for viral infections and parasitic diseases.

属性

IUPAC Name |

2-[(1-propylbenzimidazol-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-2-8-15-11-6-4-3-5-10(11)14-12(15)13-7-9-16/h3-6,16H,2,7-9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKANTQXTRJQTAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970554 |

Source

|

| Record name | 2-[(1-Propyl-1,3-dihydro-2H-benzimidazol-2-ylidene)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol | |

CAS RN |

5523-13-7 |

Source

|

| Record name | 2-[(1-Propyl-1,3-dihydro-2H-benzimidazol-2-ylidene)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

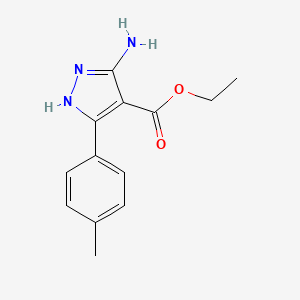

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2972691.png)

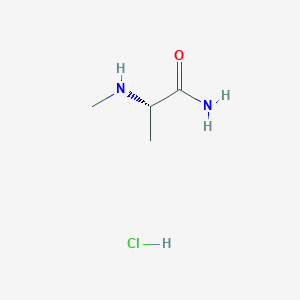

![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/no-structure.png)

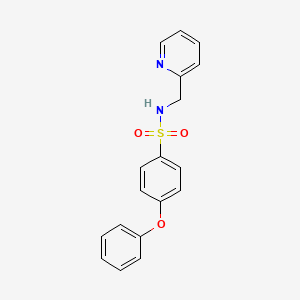

![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2972694.png)

![N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2972701.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2972704.png)

![N-[4-(Aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride](/img/structure/B2972705.png)

![5-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2972709.png)